B1578509 Non-specific lipid-transfer protein 1

Non-specific lipid-transfer protein 1

Cat. No.: B1578509
Attention: For research use only. Not for human or veterinary use.
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Description

Non-specific Lipid-Transfer Protein 1 (nsLTP1) is a small (typically ~9-10 kDa), basic plant protein characterized by a compact three-dimensional structure stabilized by eight conserved cysteine residues forming four disulfide bridges . This robust structure, comprising four α-helices and a hydrophobic cavity, confers remarkable stability against thermal denaturation and proteolytic digestion, making it a subject of interest in structural biology . In research, nsLTP1 is recognized for its ability to bind and transfer a variety of hydrophobic ligands, including fatty acids, phospholipids, and other lipids, between membranes in vitro . This function is central to studies investigating intracellular lipid shuttling in plants . Beyond its role in lipid dynamics, nsLTP1 is a major plant allergen implicated in Non-specific Lipid Transfer Protein (nsLTP) syndrome, a condition that can trigger severe food allergies. Its stability allows it to remain intact and provoke immune responses even after ingestion of cooked or processed foods . Research applications for nsLTP1 are diverse, spanning plant defense mechanism studies , molecular investigations into food allergies and cross-reactivity , and biophysical analyses of ligand-protein interactions and protein stability . Preliminary studies have also explored its in vitro cytotoxic effects on certain human cancer cell lines, indicating its potential in pharmacological research . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antifungal

sequence

ISCQDVKQSLAPCLPYVTGRAPKPA

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

1.1. Stress Resistance in Plants

nsLTP1 has been identified as a key player in enhancing plant resistance to biotic and abiotic stresses. For instance, transgenic potato plants overexpressing StnsLTP1 demonstrated increased tolerance to drought and salinity stress. These plants exhibited improved physiological traits, such as enhanced chlorophyll content and better water retention capabilities, which are critical for maintaining productivity under adverse environmental conditions .

Table 1: Effects of nsLTP1 on Stress Resistance in Transgenic Plants

Plant SpeciesTrait EnhancedType of StressReference
PotatoDrought toleranceAbiotic
Nicotiana benthamianaViral resistanceBiotic (TMV)
ArabidopsisSalt toleranceAbiotic

1.2. Crop Improvement

The application of nsLTP1 in crop improvement strategies is gaining traction. Research indicates that nsLTPs can facilitate the movement of lipids within plant membranes, which is essential for cellular signaling and metabolic processes . This function can be harnessed to enhance the nutritional quality of crops by improving lipid profiles.

Food Science Applications

2.1. Allergenicity Studies

nsLTPs are recognized as significant food allergens, particularly in fruits and vegetables. A notable case study reported a patient experiencing anaphylaxis due to sensitization to nsLTPs found in various foods such as apples and grapes. This highlights the importance of understanding the allergenic potential of nsLTPs in food safety assessments .

Table 2: Case Studies on nsLTP-Induced Allergies

Patient DemographicsFood TriggersReaction TypeReference
Northern EuropeanFruits, nuts, oatsAnaphylaxis
Child with apple allergyApple seeds, grapesAnaphylaxis

Medical Applications

3.1. Cancer Research

Recent studies have explored the antiproliferative effects of nsLTP1 on cancer cell lines. For example, fennel-derived nsLTP1 demonstrated cytotoxic activity against MCF-7 breast cancer cells in vitro. This suggests potential applications in cancer therapy, where nsLTPs could serve as therapeutic agents or adjuvants to enhance the efficacy of existing treatments .

3.2. Immunological Insights

The interaction between nsLTPs and immune responses is an emerging area of research. nsLTP1 has been implicated in modulating immune responses against viral infections, such as tobacco mosaic virus (TMV). Silencing of NbLTP1 in Nicotiana benthamiana led to increased oxidative damage and compromised resistance to TMV, indicating its vital role in plant immunity .

Chemical Reactions Analysis

Lipid Binding Specificity and Interactions

nsLTP1s demonstrate varied lipid-binding specificities, which indicates their diverse biological roles . The hydrophobic cavity within nsLTPs can accommodate single or double-chain lipids, and its volume can increase significantly upon ligand binding .

  • Key Amino Acids : Specific amino acids, such as Arg 44 and Tyr79 (in rice nsLTP1), play a crucial role in lipid ligand binding due to their location at the cavity entrance . In some nsLTP1s, Tyr79 can act as a lid over the hydrophobic tunnel and form hydrogen bonds with the polar head group of lipid ligands .

  • Flexibility : nsLTPs lack marked specificity for ligands because of the flexibility of the internal hydrophobic cavities, which allows them to accommodate various lipids .

Conformational Changes upon Lipid Binding

When lipids bind to nsLTPs, conformational changes occur, affecting the protein's structure and potentially its function and allergenic properties .

  • C-Terminal Loop Region : The C-terminal loop region of nsLTP1 changes its conformation upon lipid binding .

  • Cavity Opening : Lipid-dependent conformational changes lead to the opening of the hydrophobic cavity, with certain residues in the loop regions acting as 'gates' . Surface-bound lipids represent a transient intermediate state before moving inside the cavity .

Role in Allergic Reactions

nsLTPs, particularly nsLTP1, are major food allergens that can cause severe allergic reactions .

  • Increased Allergenicity : The interaction of nsLTPs with lipids may enhance their allergenic properties and promote allergic sensitization .

  • Structural Modification : Lipid binding can affect the gastrointestinal stability and IgE-reactivity of nsLTPs, though it remains unclear whether this is due to structural modifications of the protein .

  • Adjuvant Activity : nsLTPs may act as carriers, mimicking endogenous saposins involved in loading lipids to CD1d, and the accompanying lipid cargo could have adjuvant activity, promoting IgE-sensitization .

Impact on Plant Immunity

nsLTPs play roles in plant immunity and stress responses .

  • Defense Against Viruses : Overexpression of nsLTP1 can activate genes related to reactive oxygen species (ROS) scavenging, increasing cell membrane stability and maintaining redox homeostasis, which is essential for resistance to viral infections .

  • Salicylic Acid (SA) Pathway : nsLTP1 positively regulates plant immunity against viral infection by up-regulating SA biosynthesis and its downstream signaling .

Structural Features

nsLTPs are characterized by specific structural elements .

  • Disulfide Bonds : Stabilized by four disulfide bonds formed by eight conserved cysteine residues .

  • Alpha-Helices : Typically composed of four α-helices that create an internal hydrophobic cavity suitable for binding lipids and other hydrophobic molecules .

Examples of nsLTP1 Interactions

  • Jug r 3 : Jug r 3 from walnut, a major allergen, interacts with oleic acid, with the flexibility in the internal cavity facilitating optimal lipid-protein contacts .

  • Peach nsLTP Pru p 3 : Acts as a genuine allergen inducing primary sensitization .

  • Wheat nsLTP1 (TaLTP1.1) : Can accommodate either one molecule of 1,2-dimyristoyl-PG or two molecules of 1-myristoyl-2-hydroxy-PC in a “head-to-tail” orientation .

Data Table: Key Interactions and Structural Features

FeatureDescription
Lipid BindingBinds various lipids like fatty acids, phospholipids, and glycolipids; binding affinity varies among nsLTPs .
Hydrophobic CavityAccommodates single or double-chain lipids; volume increases upon ligand binding; flexibility allows accommodation of different lipids .
Key Amino AcidsArg 44 and Tyr79 (nsLTP1) and Phe 36, Tyr 45, and Tyr 48 (nsLTP2) are crucial for lipid binding .
Conformational ChangesC-terminal loop region changes conformation upon lipid binding; cavity opening facilitated by residues in loop regions .
Allergic ReactionsActs as major food allergens, with lipid interaction potentially enhancing allergenic properties; affects gastrointestinal stability and IgE-reactivity .
Plant ImmunityInvolved in defense against viruses; overexpression activates ROS scavenging genes; up-regulates salicylic acid biosynthesis .
Structural CharacteristicsStabilized by four disulfide bonds; composed of four α-helices forming a hydrophobic cavity .
ExamplesJug r 3 interacts with oleic acid; Peach nsLTP Pru p 3 induces primary sensitization; Wheat nsLTP1.1 binds to 1,2-dimyristoyl-PG or 1-myristoyl-2-hydroxy-PC .

Comparison with Similar Compounds

Clinical and Biotechnological Relevance

nsLTP1 homologs are major plant food allergens (e.g., Pru p 3 in peaches, Ara h 9 in peanuts) due to their resistance to gastrointestinal digestion . However, their lipid-binding properties are exploited in biotechnology for enhancing crop stress tolerance. For example, transgenic potato overexpressing StnsLTP1 exhibits 30% higher survival under drought .

Preparation Methods

General Extraction Procedure

  • Plant material (seeds or leaves) is typically defatted using organic solvents such as n-hexane to remove lipids.
  • Proteins are extracted using aqueous buffers, commonly 20 mM Tris-HCl at pH 8.0.
  • The crude extract may undergo ammonium sulfate precipitation to concentrate proteins and remove contaminants.

Chromatographic Purification Techniques

  • Gel Filtration Chromatography: Used to separate proteins based on molecular size. For example, ajwain nsLTP1 was separated using gel filtration equilibrated with Tris-HCl buffer, yielding fractions enriched in nsLTP1.
  • Ion Exchange Chromatography: CM-Sepharose columns have been effectively used for rice nsLTP1 purification, especially after proteolytic digestion to remove contaminants.
  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Applied as a final purification step to achieve homogeneity and confirm purity, as shown in rice nsLTP1 preparations.
  • Proteolytic Treatment: Use of kiwifruit actinidin protease to selectively digest contaminating proteins in rice seed extracts, facilitating a one-step chromatographic purification of nsLTP1.

Purity and Characterization

  • Purity is assessed by SDS-PAGE, showing a single band around 9 kDa, consistent with nsLTP1 molecular weight.
  • Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight and identity.
  • Edman degradation sequencing verifies the primary amino acid sequence, typically revealing 91–92 residues with eight conserved cysteines forming four disulfide bonds.

Recombinant Expression and Purification

Cloning and Expression

  • The nsLTP1 gene is cloned into expression vectors such as pQE30 and introduced into Escherichia coli strains like M15 [pREP4].
  • Protein expression is induced by isopropyl-β-D-thiogalactopyranoside (IPTG).
  • Recombinant nsLTP1 often forms inclusion bodies, necessitating purification under denaturing conditions.

Purification of Recombinant Protein

  • Purification is performed using affinity chromatography, typically Ni-NTA columns exploiting histidine tags.
  • Denaturing conditions allow solubilization of inclusion bodies.
  • Refolding protocols may be required post-purification to restore native conformation and disulfide bonds.

Preparation of nsLTP1–Lipid Complexes

  • Fatty acids such as myristic acid, palmitic acid, and stearic acid are dissolved in methanol.
  • These fatty acids are added to nsLTP1 protein solutions at various molar ratios to form complexes.
  • Structural studies show nsLTP1 binds one or two fatty acid molecules depending on the lipid type, with binding occurring in a hydrophobic cavity formed by four α-helices and a flexible C-terminal loop.

Summary of Preparation Methods in Tabular Form

Step Method/Technique Details/Notes References
Defatting Organic solvent extraction (n-hexane) Removes lipids from seeds before protein extraction
Protein extraction Buffer extraction (e.g., 20 mM Tris-HCl, pH 8.0) Extracts soluble proteins
Protein concentration Ammonium sulfate precipitation Concentrates proteins, removes impurities
Proteolytic digestion Kiwifruit actinidin treatment Selectively digests contaminants in rice seed extract
Chromatography Gel filtration, ion exchange (CM-Sepharose), RP-HPLC Sequential purification steps for high purity
Recombinant expression Cloning in pQE30, expression in E. coli M15 [pREP4] Induced by IPTG, inclusion body formation
Recombinant purification Ni-NTA affinity chromatography Purification under denaturing conditions, refolding required
Complex formation with lipids Incubation with fatty acids dissolved in methanol Forms nsLTP1–lipid complexes for structural studies
Characterization SDS-PAGE, Mass spectrometry, Edman degradation Confirms purity, molecular weight, and sequence

Detailed Research Findings on Preparation

  • The rice nsLTP1 protein has been shown to possess a four-helix bundle structure stabilized by four disulfide bonds, with a hydrophobic cavity that accommodates lipid molecules. The C-terminal loop exhibits conformational flexibility to accommodate different fatty acids.
  • Recombinant nsLTP1 from cereals expressed in E. coli forms inclusion bodies, requiring denaturing purification and subsequent refolding to regain native structure.
  • Proteolytic digestion with actinidin significantly simplifies rice nsLTP1 purification by degrading contaminating proteins, enabling a one-step chromatographic purification with high yield and purity.
  • Ajwain and cumin seed nsLTP1s have been purified using similar chromatographic combinations, with detailed amino acid sequencing confirming conserved cysteine residues and structural motifs essential for lipid binding.
  • Molecular docking and dynamics simulations of ajwain nsLTP1 with fatty acids identified key amino acids involved in lipid binding, supporting the structural integrity of the purified protein.

Q & A

Q. How can researchers identify and characterize nsLTP1 in understudied plant species?

Methodological Answer :

  • Proteomic workflows : Use SWATH-MS (Sequential Window Acquisition of All Theoretical Mass Spectra) to quantify nsLTP1 isoforms across species. For example, fold-change analysis in Lycoris species revealed nsLTP3 homologs with differential expression (e.g., 118.2-fold increase in Ll/Ls comparisons) .
  • Homology-based identification : Cross-reference Arabidopsis homologs (e.g., AT5G59320) to annotate nsLTP1 in new species. Sequence alignment tools like BLAST and databases (UniProt) are critical for functional prediction .
  • Validation : Combine SDS-PAGE, Western blotting (using polyclonal antibodies like ab234657), and lipid-binding assays (e.g., fluorescence-based steady-state tyrosine quenching) to confirm activity .

Q. What structural features define nsLTP1’s lipid-binding capacity?

Methodological Answer :

  • X-ray crystallography : Resolve 3D structures of nsLTP1-ligand complexes (e.g., palmitoyl-CoA or phosphatidylethanolamine) to identify hydrophobic cavities and conserved cysteine motifs (e.g., 8CM motif) .
  • Mutagenesis : Replace residues like Phe47 or Leu73 in rice nsLTP2 to assess impacts on ligand affinity. Structural studies show that mutations in these regions reduce lipid transfer efficiency .

Q. How do researchers validate nsLTP1 expression levels in plant tissues?

Methodological Answer :

  • Transcriptomics : Use qRT-PCR with species-specific primers (e.g., for Nicotiana tabacum nsLTPs) to quantify mRNA levels under stress conditions .
  • Proteomics : Isobaric tandem mass tag (TMT) labeling enables comparative quantification across tissues. For example, wheat seed proteomics detected nsLTPs in "defense/stress" categories .
  • Immunoassays : Enzyme-linked immunosorbent assays (ELISAs) or Western blotting with cross-reactive antibodies (e.g., against Malus domestica nsLTP1) improve specificity over functional transfer assays .

Advanced Research Questions

Q. How can contradictory data on nsLTP1’s role in plant defense be resolved?

Methodological Answer :

  • Multi-omics integration : Combine transcriptomic, proteomic, and lipidomic datasets to correlate nsLTP1 expression with lipid profiles (e.g., cuticular wax composition). For instance, broccoli leaf wax studies identified nsLTP1 as a key player .
  • Functional redundancy analysis : Use CRISPR/Cas9 to knockout nsLTP1 and related isoforms (e.g., nsLTP2/3) in model plants. Phenotypic screens (e.g., pathogen susceptibility assays) clarify isoform-specific roles .

Q. What experimental strategies elucidate nsLTP1’s interaction with diverse ligands?

Methodological Answer :

  • Fluorescence resonance energy transfer (FRET) : Tag nsLTP1 and lipid analogs (e.g., nitrobenzoxadiazole-labeled phospholipids) to monitor real-time binding kinetics .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics of nsLTP1 with ligands like galactolipids or sterols. Studies on maize nsLTP1 revealed high-affinity binding (Kd ~10⁻⁷ M) .
  • Molecular dynamics simulations : Model conformational changes during lipid transfer. For example, simulations of wheat nsLTP1-palmitoyl-CoA complexes highlighted loop flexibility critical for ligand accommodation .

Q. How can researchers address functional redundancy among nsLTP isoforms?

Methodological Answer :

  • Phylogenetic clustering : Build gene trees using tools like MEGA to identify clade-specific nsLTPs. For example, nsLTPs in Solanaceae form distinct subfamilies with divergent expression patterns .
  • Tissue-specific knockdown : Use RNA interference (RNAi) in glandular trichomes (e.g., tobacco NtLTP1) to assess lipid secretion defects. Such studies confirmed isoform-specific roles in lipid export .

Q. What methodologies are optimal for comparative studies of nsLTP1 across plant families?

Methodological Answer :

  • Cross-species proteomics : Apply SWATH-MS libraries from model plants (e.g., Arabidopsis) to quantify nsLTP1 orthologs in non-model species. This approach identified nsLTP3 homologs in Lycoris with >100-fold expression variability .
  • Functional assays : Standardize lipid transfer assays using fluorescent probes (e.g., pyrene-labeled lipids) to compare nsLTP1 activity across species .

Q. How can nsLTP1’s allergenicity mechanisms be studied mechanistically?

Methodological Answer :

  • IgE epitope mapping : Use peptide microarrays or phage display libraries to identify allergenic regions. Structural studies of peach Pru p 3 (an nsLTP) revealed solvent-exposed loops critical for IgE binding .
  • In vitro sensitization models : Co-culture dendritic cells with nsLTP1-lipid complexes to assess Th2 polarization. Proteomic analysis of secreted cytokines (e.g., IL-4, IL-13) quantifies immune activation .

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